Cas no 34201-01-9 (3,4-dihydro-2H-pyran-2-carboxylic acid)

3,4-Dihydro-2H-pyran-2-carboxylic acid is a versatile heterocyclic carboxylic acid with a partially saturated pyran ring structure. Its key advantages include its utility as a building block in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The compound’s reactive carboxylic acid group and cyclic ether functionality enable diverse derivatization, making it valuable for constructing complex molecular architectures. Its stability under standard conditions ensures ease of handling and storage. Additionally, the dihydropyran scaffold offers potential for further functionalization, enhancing its applicability in medicinal chemistry and material science. This compound is particularly useful in cyclization and ring-opening reactions.
3,4-dihydro-2H-pyran-2-carboxylic acid structure
34201-01-9 structure
Product Name:3,4-dihydro-2H-pyran-2-carboxylic acid
CAS No:34201-01-9
MF:C6H8O3
MW:128.125922203064
MDL:MFCD00006562
CID:320506
PubChem ID:118140
Update Time:2025-06-07

3,4-dihydro-2H-pyran-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2H-Pyran-2-carboxylicacid, 3,4-dihydro-
    • 3,4-Dihydro-2H-pyran-2-carboxylic acid
    • 3,4-Dihydro-1,2-pyran-2-carbonsaeure
    • 3,4-Dihydro-2H-pyran-2-carbonsaeure
    • 3,4-dihydropyran-2-carboxylic acid
    • EINECS 240-748-7
    • EINECS 251-875-2
    • SCHEMBL1397121
    • NS00089650
    • NSC 86113
    • A13251
    • AI3-50068
    • DTXSID80955746
    • MFCD06203287
    • 2H-Pyran-2-carboxylic acid, 3,4-dihydro-, sodium salt
    • SY343191
    • SB22729
    • 3,4-Dihydro-2H-pyran-2-carboxylicacid
    • 3,4-Dihydro-2 H-pyran-2-carboxylic acid
    • 34201-01-9
    • AKOS006379736
    • 3,4-dihydro-2H-pyran-2-carboxylic acid
    • MDL: MFCD00006562
    • Inchi: 1S/C6H8O3/c7-6(8)5-3-1-2-4-9-5/h2,4-5H,1,3H2,(H,7,8)
    • InChI Key: OTLWUWJIIXAOEO-UHFFFAOYSA-N
    • SMILES: O1C=CCCC1C(=O)O

Computed Properties

  • Exact Mass: 128.04700
  • Monoisotopic Mass: 128.047344113g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 139
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • PSA: 46.53000
  • LogP: 0.76370

3,4-dihydro-2H-pyran-2-carboxylic acid Security Information

3,4-dihydro-2H-pyran-2-carboxylic acid Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3,4-dihydro-2H-pyran-2-carboxylic acid Pricemore >>

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Additional information on 3,4-dihydro-2H-pyran-2-carboxylic acid

Introduction to 3,4-dihydro-2H-pyran-2-carboxylic acid (CAS No. 34201-01-9)

3,4-dihydro-2H-pyran-2-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 34201-01-9, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic carboxylic acid derivative has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry. The compound belongs to the pyran family, characterized by a six-membered oxygen-containing ring fused with a five-membered carbon ring, which makes it a valuable scaffold for designing biologically active molecules.

The molecular structure of 3,4-dihydro-2H-pyran-2-carboxylic acid features a carboxylic acid functional group at the 2-position of the pyran ring. This positioning allows for diverse chemical modifications, making it a useful intermediate in synthetic chemistry. The presence of both hydroxyl and carbonyl groups within the molecule enhances its reactivity, enabling participation in various organic transformations such as esterification, amidation, and cyclization reactions. These properties have made it a subject of interest in the development of novel synthetic methodologies.

In recent years, 3,4-dihydro-2H-pyran-2-carboxylic acid has been explored for its potential role in drug discovery and development. Its structural motif is reminiscent of natural products and bioactive scaffolds, which has prompted researchers to investigate its pharmacological properties. Studies have indicated that derivatives of this compound may exhibit inhibitory activity against certain enzymes and receptors, making them promising candidates for therapeutic applications. For instance, modifications at the 3 and 4 positions of the pyran ring have been shown to influence binding affinity and selectivity, which are critical factors in drug design.

One of the most compelling aspects of 3,4-dihydro-2H-pyran-2-carboxylic acid is its utility as a building block for more complex molecules. Researchers have leveraged its scaffold to develop libraries of compounds for high-throughput screening (HTS) campaigns. These efforts have led to the identification of novel leads with potential therapeutic value. Furthermore, the compound's ability to undergo functional group interconversions makes it an attractive candidate for combinatorial chemistry approaches, where large numbers of derivatives can be generated efficiently.

The synthesis of 3,4-dihydro-2H-pyran-2-carboxylic acid has also been optimized for scalability and efficiency. Modern synthetic routes often employ catalytic methods to minimize byproducts and improve yields. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, have been particularly effective in constructing the pyran core with high precision. These advances in synthetic methodology have not only facilitated access to the pure compound but also enabled the rapid generation of structurally diverse analogs.

Recent research has highlighted the role of 3,4-dihydro-2H-pyran-2-carboxylic acid in addressing challenges associated with drug resistance. By serving as a precursor for molecules that target resistant strains of pathogens or tumors, this compound offers a pathway to develop next-generation therapeutics. Additionally, its incorporation into prodrugs has been explored as a strategy to enhance bioavailability and reduce toxicity. Such innovations underscore the compound's importance in modern pharmaceutical research.

The analytical characterization of 3,4-dihydro-2H-pyran-2-carboxylic acid is another area where advancements have been made. High-resolution spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) provide detailed insights into its structure and purity. These tools are essential for confirming synthetic success and ensuring that the compound meets stringent quality standards before being used in biological assays.

The future prospects for 3,4-dihydro-2H-pyran-2-carboxylic acid are promising, with ongoing investigations focusing on expanding its applications in drug discovery and material science. Collaborative efforts between academia and industry are expected to drive innovation by combining expertise in organic synthesis with computational modeling techniques. Such interdisciplinary approaches will likely accelerate the development of new derivatives with enhanced biological activity.

In conclusion,3,4-dihydro-2H-pyran-2-carboxylic acid (CAS No. 34201-01-9) represents a versatile and valuable compound with significant implications for pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for chemists seeking to design novel therapeutic agents. As research continues to evolve,this compound will undoubtedly play a pivotal role in advancing our understanding of biologically active molecules and their potential applications.

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